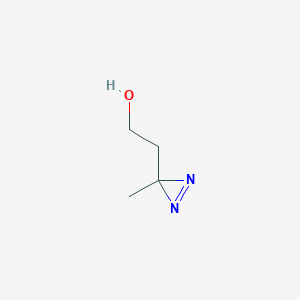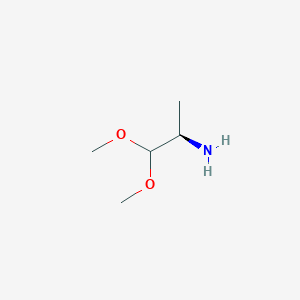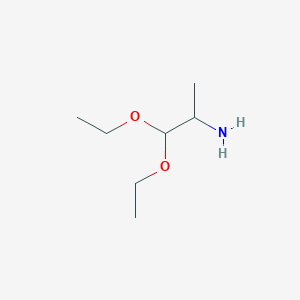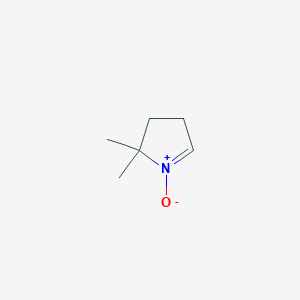
5,5-ジメチル-1-ピロリジン N-オキシド
概要
説明
5,5-ジメチル-1-ピロリン-N-オキシド(DMPO)は、ニトロニル系スピントラップ化合物であり、化学および生物学の分野で広く用いられており、フリーラジカルの検出と同定に使用されています。 DMPOは特に、短寿命ラジカルと安定な付加体を形成する能力で知られており、電子常磁性共鳴(EPR)分光法における貴重なツールとなっています .
科学的研究の応用
5,5-Dimethyl-1-pyrroline N-oxide has a wide range of applications in scientific research:
作用機序
5,5-ジメチル-1-ピロリン-N-オキシドがその効果を発揮する主なメカニズムは、スピントラップです。フリーラジカルに遭遇すると、反応して安定なニトロニルラジカル付加体を形成します。 この付加体は、EPR分光法を使用して検出および分析することができ、ラジカル種の性質と濃度に関する貴重な情報を提供します .
類似の化合物との比較
類似の化合物
N-tert-ブチルメタナミンN-オキシド: 同様の用途を持つ別のニトロニル系スピントラップ.
N-メチルベンゾヒドロキサム酸: 特定のラジカルのスピントラップに使用されます.
独自性
5,5-ジメチル-1-ピロリン-N-オキシドは、その高い安定性とヒドロキシルラジカルをトラップする特異性により、ユニークです。 安定な付加体を形成する能力により、特にEPR分光法において貴重であり、他のスピントラップとは異なります .
生化学分析
Biochemical Properties
5,5-Dimethyl-1-pyrroline N-oxide is a commonly used spin trap that reacts with oxygen, nitrogen, sulfur, and carbon-centered radicals . This allows their characterization when used in association with electron spin resonance and immuno-spin trapping . DMPO is water-soluble, rapidly penetrates lipid bilayers, has low toxicity, and can be used in vitro and in vivo .
Cellular Effects
5,5-Dimethyl-1-pyrroline N-oxide has been shown to have effects on various types of cells and cellular processes. For instance, incubation of lymphocytes with DMPO decreased DNA damage by NiCl2 . In another study, DMPO was found to have anti-inflammatory activity in RAW 264.7 macrophages .
Molecular Mechanism
The molecular mechanism of action of 5,5-Dimethyl-1-pyrroline N-oxide involves its interaction with free radicals. DMPO reacts with free radicals to form stable adducts that can be further studied . This allows for the detection and analysis of free radicals in biological systems .
Temporal Effects in Laboratory Settings
When an aqueous solution of 5,5-Dimethyl-1-pyrroline N-oxide was heated at 70˚C for 30 min, formation of DMPO-OH was observed . This DMPO-OH radical formation was suppressed under an argon atmosphere . When water was replaced with ultra-pure water for ICP-MS experiments, DMPO-OH radical formation was also diminished .
Dosage Effects in Animal Models
In animal models, DMPO has been shown to have an analgesic effect on formalin-induced hyperalgesia in rats
Transport and Distribution
5,5-Dimethyl-1-pyrroline N-oxide is water-soluble and rapidly penetrates lipid bilayers This suggests that it can be easily transported and distributed within cells and tissues
準備方法
合成経路および反応条件
5,5-ジメチル-1-ピロリン-N-オキシドの合成は、通常、5,5-ジメチル-1-ピロリンの酸化を伴います。一般的な方法の1つは、タングステン酸ナトリウムなどの触媒の存在下、5,5-ジメチル-1-ピロリンを過酸化水素と反応させる方法です。 この反応は、目的のニトロニル化合物を生成するために、制御された条件下で行われます .
工業的生産方法
工業的な設定では、5,5-ジメチル-1-ピロリン-N-オキシドの生産には、同様の試薬および触媒を使用した大規模酸化プロセスが関与する可能性があります。 反応条件は、収率と純度を最大化するために最適化されており、生成物は通常、結晶化または蒸留によって精製されます .
化学反応の分析
反応の種類
5,5-ジメチル-1-ピロリン-N-オキシドは、主にラジカル種を含むさまざまな化学反応を起こします。主要な反応には以下が含まれます。
酸化: 5,5-ジメチル-1-ピロリン-N-オキシドは、ヒドロキシルラジカルなどの活性酸素種(ROS)と反応して安定な付加体を形成することができます.
一般的な試薬と条件
主な生成物
これらの反応から生成される主な生成物は、通常、安定なラジカル付加体であり、EPR分光法を使用して検出および分析することができます .
科学研究への応用
5,5-ジメチル-1-ピロリン-N-オキシドは、科学研究において幅広い用途があります。
類似化合物との比較
Similar Compounds
N-tert-butylmethanimine N-oxide: Another nitrone-based spin trap with similar applications.
N-methyl benzohydroxamic acid: Used for spin trapping of specific radicals.
Uniqueness
5,5-Dimethyl-1-pyrroline N-oxide is unique due to its high stability and specificity for trapping hydroxyl radicals. Its ability to form stable adducts makes it particularly valuable in EPR spectroscopy, distinguishing it from other spin traps .
特性
IUPAC Name |
2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVETGKTILCLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186826 | |
| Record name | DMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3317-61-1 | |
| Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMPO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


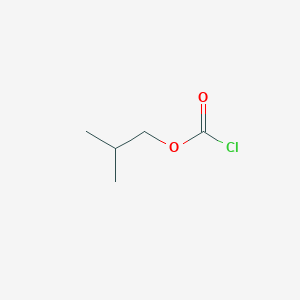
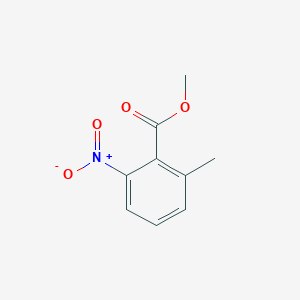

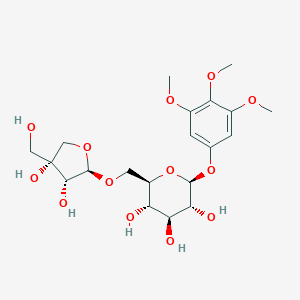

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
